![molecular formula C22H25NO6 B15166989 {3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol CAS No. 649557-70-0](/img/structure/B15166989.png)
{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol is a complex organic compound known for its unique molecular structure and varied applications in scientific research. It integrates both aliphatic and aromatic functional groups, making it a significant subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol typically involves a multi-step process:
Starting Materials: : The synthesis begins with 3,5-dihydroxybenzyl alcohol and involves alkylation with 3-buten-1-ol.
Reaction Conditions: : These reactions are often carried out under basic conditions with potassium carbonate in acetone at elevated temperatures to facilitate ether formation.
Final Step: : The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods: Industrial production might involve scaling up these reactions, utilizing continuous flow systems to ensure consistent yield and purity. The use of automated synthesis robots could streamline the process, minimizing human error.
Analyse Des Réactions Chimiques
Types of Reactions: {3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol undergoes various reactions, including:
Oxidation: : Primarily targeting the hydroxyl group to yield corresponding ketones.
Reduction: : The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: : The compound can undergo nucleophilic aromatic substitution, especially at the nitro group position.
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Substitution: : Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products: The major products include the corresponding ketone, amine derivatives, and various substituted phenols, depending on the reaction conditions employed.
Applications De Recherche Scientifique
In Chemistry: The compound is used as a building block for synthesizing more complex molecules in organic synthesis. Its reactive groups provide multiple sites for functionalization, aiding in the study of reaction mechanisms and new synthetic pathways.
In Biology and Medicine:Drug Development: : Its derivatives are investigated for potential pharmaceutical properties, including anti-inflammatory and antimicrobial activities.
Biological Studies: : The compound is used in studying enzyme interactions and metabolic pathways, particularly those involving ether and nitro group metabolism.
Polymer Science: : It serves as a monomer for producing specialized polymers with unique mechanical and chemical properties.
Material Science: : Used in the development of advanced materials with specific functional groups for targeted applications.
Mécanisme D'action
The compound exerts its effects through its functional groups:
Hydroxyl and Ether Groups: : These facilitate hydrogen bonding and polar interactions, crucial in biochemical processes.
Nitro Group: : This acts as an electron-withdrawing group, affecting the compound's reactivity and interaction with various molecular targets.
Molecular Targets and Pathways: The compound primarily targets enzymes involved in oxidation-reduction processes and pathways involving aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Compared to compounds like 3,5-bis(alkylthio)-4-nitrophenol, {3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol offers unique reactivity due to its aliphatic ether side chains, which enhance its solubility and reactivity in organic solvents.
List of Similar Compounds:3,5-Bis(alkylthio)-4-nitrophenol
3,5-Bis(alkoxy)-4-nitrophenol
3,4,5-Trisubstituted phenols
This comprehensive article highlights the synthesis, reactivity, applications, and uniqueness of this compound
Propriétés
Numéro CAS |
649557-70-0 |
|---|---|
Formule moléculaire |
C22H25NO6 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
[3,5-bis(but-3-enoxy)-4-[(2-nitrophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C22H25NO6/c1-3-5-11-27-20-13-17(15-24)14-21(28-12-6-4-2)22(20)29-16-18-9-7-8-10-19(18)23(25)26/h3-4,7-10,13-14,24H,1-2,5-6,11-12,15-16H2 |
Clé InChI |
QKVHYZLIVPXZLI-UHFFFAOYSA-N |
SMILES canonique |
C=CCCOC1=CC(=CC(=C1OCC2=CC=CC=C2[N+](=O)[O-])OCCC=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


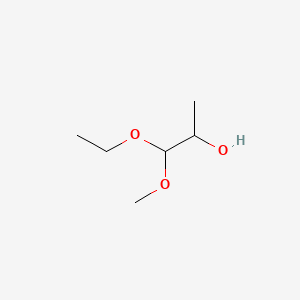
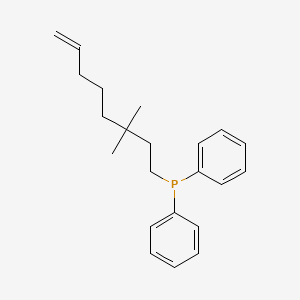
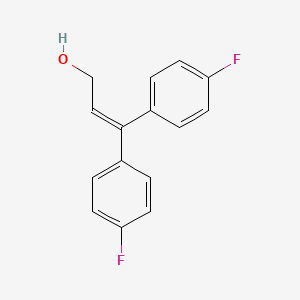
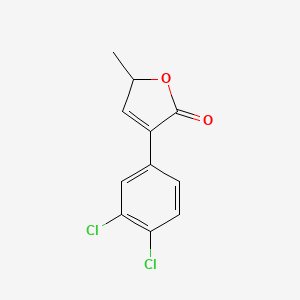
![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)
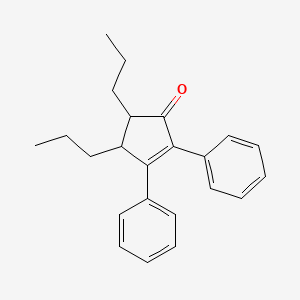
![5-{[4-(Diethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15166951.png)
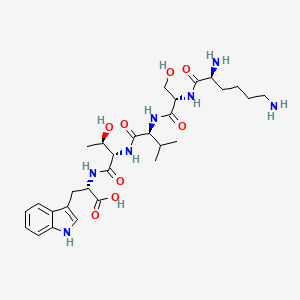
![Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl-](/img/structure/B15166962.png)

![Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-](/img/structure/B15166975.png)
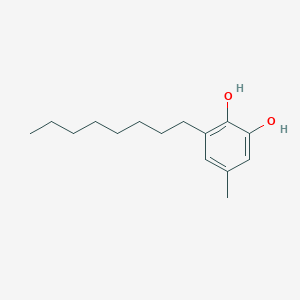
![(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B15166983.png)
